molecular formula C16H19ClN2OS2 B2779746 5-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1235064-64-8

5-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2779746
CAS No.: 1235064-64-8
M. Wt: 354.91
InChI Key: NJTSVXQIZMRJLW-UHFFFAOYSA-N
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Description

5-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic thiophene-carboxamide derivative designed for advanced pharmaceutical and life sciences research. Compounds within this chemical class have been identified as subjects of interest in antiviral and neurological disorder studies. Specifically, structurally related thiophene derivatives have been investigated for their potential as antiviral agents against flavivirus infections, with research indicating activity that may be linked to the inhibition of viral methyltransferase enzymes . Furthermore, the molecular architecture of this compound, which integrates a chlorinated thiophene ring and a complex piperidine moiety, is characteristic of scaffolds used in chemometric analyses and Quantitative Structure-Activity Relationship (QSAR) modeling for central nervous system targets . Its design suggests potential for probing biological pathways such as gamma-aminobutyric acid (GABA) neurotransmission, akin to other propanamide and acetamide derivatives that have been optimized for anticonvulsant activity through computational models . This makes it a valuable chemical tool for researchers exploring neuropharmacology and virology, facilitating in silico design, target validation, and binding affinity studies against specific protein targets. This product is strictly For Research Use Only.

Properties

IUPAC Name

5-chloro-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2OS2/c17-15-2-1-14(22-15)16(20)18-9-12-3-6-19(7-4-12)10-13-5-8-21-11-13/h1-2,5,8,11-12H,3-4,6-7,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTSVXQIZMRJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide, with the CAS number 1235064-64-8, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C16H19ClN2OS2C_{16}H_{19}ClN_{2}OS_{2}, with a molecular weight of 354.9 g/mol. The structure features a thiophene ring, which is known for its electron-rich characteristics and ability to participate in various chemical reactions.

PropertyValue
Molecular FormulaC₁₆H₁₉ClN₂OS₂
Molecular Weight354.9 g/mol
CAS Number1235064-64-8

Antiviral Properties

Recent studies have highlighted the antiviral potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures have shown efficacy against various viral targets, particularly in inhibiting viral replication mechanisms. For instance, thiazolidinone derivatives demonstrated high potency against Hepatitis C virus (HCV) NS5B RNA polymerase, suggesting a potential pathway for similar thiophene-based compounds .

Anticancer Activity

The compound has shown promise in cancer research. A study on piperidine derivatives indicated that certain structural modifications could enhance cytotoxicity against specific cancer cell lines. For example, compounds with thiophene moieties exhibited improved activity compared to standard chemotherapeutics like bleomycin . The mechanism primarily involves the induction of apoptosis in tumor cells.

Antimicrobial Activity

Thiophene derivatives have been reported to possess significant antibacterial properties. A comparative analysis revealed that certain thiophene-based compounds effectively inhibited bacterial growth, outperforming traditional antibiotics such as ampicillin and streptomycin . The specific activity against Gram-positive and Gram-negative bacteria makes these compounds suitable candidates for further development in antimicrobial therapies.

Case Studies

  • HCV Inhibition : In vitro studies demonstrated that related thiophene compounds inhibited HCV replication with IC50 values ranging from 0.26 µM to 0.35 µM, indicating high potency against viral targets .
  • Cancer Cell Line Studies : In research involving FaDu hypopharyngeal tumor cells, modifications in the piperidine structure led to increased cytotoxicity. The study reported enhanced apoptosis induction compared to control groups treated with conventional drugs .
  • Antibacterial Efficacy : A series of experiments conducted on Staphylococcus aureus showed that certain thiophene derivatives had minimum inhibitory concentrations (MIC) as low as 0.008 µg/mL against bacterial topoisomerase IV, highlighting their selectivity and potency .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds similar to 5-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide exhibit significant anticancer properties. For instance, structure-based design studies have identified derivatives that inhibit human farnesyltransferase, an enzyme implicated in cancer progression. These inhibitors show promising IC50 values, indicating their potential as therapeutic agents against various cancers .

2. Neurological Research
The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for research into neurological disorders. Specifically, the piperidine moiety is known for its ability to modulate neurotransmitter receptors, which could be beneficial in developing treatments for conditions such as depression and anxiety .

Case Studies and Structure-Activity Relationship (SAR) Analysis

Table 1: Summary of SAR Studies on Related Compounds

Compound NameTarget EnzymeIC50 Value (nM)Reference
Compound AhFTase25
Compound BNAPE-PLD72
Compound CGGTase-I90

These studies illustrate the importance of structural modifications in enhancing the potency and selectivity of compounds related to 5-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide.

Potential Mechanisms of Action

The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary findings suggest that it may act by inhibiting specific enzymes involved in cellular signaling pathways, which are crucial for cancer cell proliferation and survival. The presence of thiophene rings in its structure could also contribute to its biological activity by facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

Structural Analogues with Piperidine-Thiophene Scaffolds

a. 5-Chloro-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide (Compound A)

  • Structure : Replaces the piperidine ring with a pyridine ring.
  • Implications : Pyridine’s electron-withdrawing nature may alter solubility and metabolic stability compared to the piperidine derivative .

b. N-(5-Amino-3-(4-chlorophenyl)-4-cyano-2,3-dihydrothiophene-2-carbonyl)piperidine-1-carboxamide (Compound B)

  • Structure: Features a dihydrothiophene ring with a cyano group and 4-chlorophenyl substituent.
  • The cyano group may enhance electrophilicity and reactivity.
  • Implications : This compound’s increased polarity could improve water solubility but reduce membrane permeability compared to the target compound .
Pharmacologically Active Analogues

a. Rivaroxaban (5-Chloro-N-((5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide)

  • Structure: Shares the thiophene-2-carboxamide group but replaces the piperidine with an oxazolidinone ring and adds a morpholine-phenyl substituent.
  • Pharmacology: Potent Factor Xa inhibitor used for anticoagulation. The oxazolidinone and morpholine groups enhance target specificity and oral bioavailability.
  • Comparison: The target compound’s piperidine-thiophenmethyl group may offer greater conformational flexibility but lower metabolic stability than Rivaroxaban’s rigid oxazolidinone core .

b. Thiophene Fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)

  • Structure : Contains a thiophene-2-carboxamide linked to a piperidine-phenylethyl group.
  • Pharmacology : Opioid receptor agonist. The phenylethyl substituent is critical for μ-opioid receptor binding.
  • Comparison: The target compound’s thiophen-3-ylmethyl group instead of phenylethyl may redirect activity away from opioid receptors, highlighting how minor substituent changes alter target selectivity .
Analogues with Heterocyclic Modifications

a. 5-Chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide (Compound C)

  • Structure : Substitutes the thiophenmethyl group with a 4-methylthiadiazole-carbonyl group.
  • Implications : This modification could enhance binding to metalloproteases or kinases compared to the target compound .

Q & A

Q. What are the standard synthetic routes for 5-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide, and what critical parameters influence reaction yields?

Methodological Answer: The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a piperidine-containing amine. Key steps include:

  • Amide bond formation : Reacting 5-chlorothiophene-2-carbonyl chloride with a piperidinylmethylamine intermediate under reflux in solvents like acetonitrile or dimethylformamide (DMF) .
  • Intermediate synthesis : The piperidinylmethylamine component is often prepared via reductive amination or nucleophilic substitution, using reagents such as potassium carbonate to facilitate coupling .
  • Critical parameters : Solvent polarity (e.g., DMF enhances solubility of polar intermediates), temperature control (reflux conditions ~80–100°C), and stoichiometric ratios of reactants (equimolar amounts recommended) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the compound .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied to confirm structural integrity?

Methodological Answer:

  • NMR spectroscopy :
    • 1H NMR : Identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, piperidine methylene at δ 2.5–3.5 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
    • 13C NMR : Confirms carbonyl (C=O) resonance at ~165–170 ppm and chlorinated thiophene carbons .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C17H18ClN2OS2: 381.06) .
  • IR spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) to confirm bond formation .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve the purity and scalability of this compound?

Methodological Answer:

  • Solvent optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions, or use microwave-assisted synthesis to shorten reaction times .
  • Catalyst screening : Test coupling agents like HATU or EDCI for improved amidation efficiency .
  • Scalability : Pilot-scale reactions should prioritize continuous-flow systems for safer handling of exothermic steps and easier purification via fractional distillation .
  • Purity enhancement : Employ preparative HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to resolve diastereomers or byproducts .

Q. What strategies are recommended for resolving discrepancies in reported biological activity data for thiophene carboxamide derivatives?

Methodological Answer:

  • Assay standardization : Replicate experiments under controlled conditions (e.g., fixed cell lines, ATP concentration in kinase assays) to minimize variability .
  • Structural-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing the thiophene with furan or modifying the piperidine substituents) to isolate pharmacophoric features .
  • Target validation : Use CRISPR knockouts or isoform-specific inhibitors to confirm the compound’s interaction with purported targets (e.g., kinases or GPCRs) .

Q. How can molecular docking studies be designed to elucidate the binding mechanisms of this compound with potential protein targets?

Methodological Answer:

  • Protein preparation : Use X-ray or cryo-EM structures (e.g., from the PDB) and refine them with molecular dynamics (MD) simulations to account for flexibility .
  • Ligand parameterization : Assign partial charges and torsion parameters using tools like Gaussian (DFT/B3LYP/6-31G*) to ensure accurate conformational sampling .
  • Docking protocols : Perform blind docking with AutoDock Vina to identify binding pockets, followed by MM-GBSA free-energy calculations to rank poses .
  • Validation : Compare docking results with mutagenesis data (e.g., alanine scanning of predicted binding residues) .

Q. What experimental approaches are suitable for analyzing metabolic stability in preclinical studies?

Methodological Answer:

  • In vitro assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • Metabolite identification : Use high-resolution MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
  • CYP inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Q. How can researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-technique correlation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare experimental IR/Raman spectra with computational predictions .
  • Crystallography : Grow single crystals (solvent: acetonitrile/ethanol) and solve the X-ray structure to resolve ambiguities in stereochemistry .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in overcrowded NMR regions .

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